Sulfobutyl ether

Description

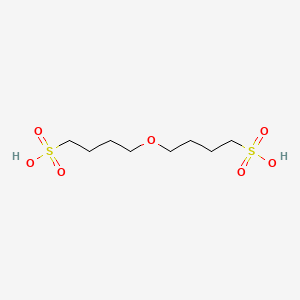

Structure

2D Structure

3D Structure

Properties

CAS No. |

61161-42-0 |

|---|---|

Molecular Formula |

C8H18O7S2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-(4-sulfobutoxy)butane-1-sulfonic acid |

InChI |

InChI=1S/C8H18O7S2/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) |

InChI Key |

NZAQRZWBQUIBSF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)O)COCCCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sulfobutyl Ether β-Cyclodextrin

This technical guide provides a comprehensive overview of the synthesis and characterization of sulfobutyl ether β-cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin (B1172386) widely used as a pharmaceutical excipient to enhance the solubility and stability of poorly water-soluble drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visual representations of key processes.

Synthesis of this compound β-Cyclodextrin

The synthesis of SBE-β-CD involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions.[3] The reaction results in the substitution of the hydroxyl groups on the β-cyclodextrin molecule with this compound groups, leading to a product with a specific average degree of substitution (DS).[1][3] The DS is a critical parameter that influences the physicochemical properties and performance of the SBE-β-CD.[4] A typical synthesis process yields a product with a DS between 6.2 and 6.9.[3]

Synthesis Workflow

Experimental Protocol for Synthesis

This protocol describes a representative method for the synthesis of SBE-β-CD with a target degree of substitution of approximately 6.5.

Materials:

-

β-Cyclodextrin (previously dried)

-

1,4-Butane sultone

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane (B91453) or Tetrahydrofuran (THF)[5]

-

Hydrochloric acid (HCl) for neutralization

-

Deionized water

-

Dialysis tubing (MWCO 1000 Da)[6]

-

Activated carbon

Procedure:

-

Preparation of Alkaline Solution: In a reaction flask, prepare a sodium hydroxide solution of a specific concentration (e.g., 3.7 N). An organic solvent such as 1,4-dioxane can be added to improve the solubility of 1,4-butane sultone.[5]

-

Dissolution of β-Cyclodextrin: Add β-cyclodextrin to the alkaline solution and stir until completely dissolved. The temperature is typically raised to 60-70°C to facilitate dissolution.[5]

-

Alkylation Reaction: Heat the reaction mixture to 70-75°C. Slowly add 1,4-butane sultone dropwise to the solution while stirring vigorously. Maintain the reaction temperature at 70-75°C and the pH above 9 for the duration of the reaction (typically several hours).[5]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature (20-25°C). Neutralize the solution to a pH of approximately 6.0-7.0 using a suitable acid, such as hydrochloric acid.[7]

-

Purification:

-

Dialysis/Ultrafiltration: Transfer the neutralized solution to a dialysis bag and dialyze against deionized water to remove unreacted reagents and salts.[5] Alternatively, ultrafiltration can be employed for purification.[7]

-

Decolorization: Treat the dialyzed solution with activated carbon to remove colored impurities. The amount of activated carbon is typically a small percentage of the initial β-cyclodextrin weight.[5]

-

Filtration: Filter the solution through a series of filters with decreasing pore sizes (e.g., 0.65 µm followed by 0.22 µm) to remove any particulate matter.[5]

-

-

Drying: The purified SBE-β-CD solution can be concentrated and then dried, typically by freeze-drying (lyophilization) or spray drying, to obtain a white powder.[5][7]

Quantitative Parameters for Synthesis:

| Parameter | Typical Value/Range | Reference |

| Molar ratio of 1,4-butane sultone to β-cyclodextrin | 8:1 to 10:1 | [5] |

| Reaction Temperature | 70-85°C | [5][7] |

| Reaction Time | 6-15 hours | [7][8] |

| Yield | 75-80% | [5] |

| Average Degree of Substitution (DS) | 6.2 - 6.9 | [3] |

Characterization of this compound β-Cyclodextrin

A comprehensive characterization of SBE-β-CD is crucial to ensure its quality, purity, and suitability for pharmaceutical applications. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Characterization Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the SBE-β-CD molecule and confirm the success of the substitution reaction.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: Samples are typically prepared as KBr pellets or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Scan Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[9]

Quantitative Data: Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching vibrations of hydroxyl groups | [2] |

| ~2930 | C-H stretching vibrations of the glucopyranose units and sulfobutyl chains | [7] |

| ~1645 | H-O-H bending vibration of associated water molecules | [10] |

| ~1160 | C-O-C asymmetric stretching | [10] |

| ~1040 | S=O stretching of the sulfonate group | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of SBE-β-CD and for determining the average degree of substitution.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The SBE-β-CD sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).[4]

-

Analysis: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignments.[4] The degree of substitution can be calculated from the ¹H NMR spectrum by comparing the integral of the anomeric protons of the cyclodextrin with the protons of the sulfobutyl groups.[11]

Quantitative Data: Characteristic ¹H NMR Chemical Shifts (in D₂O)

| Chemical Shift (ppm) | Assignment | Reference |

| ~5.0 | Anomeric protons (H-1) of the glucopyranose units | [4] |

| 3.5 - 4.0 | Protons of the cyclodextrin ring (H-2, H-3, H-4, H-5, H-6) | [4] |

| ~2.9 | Methylene protons adjacent to the sulfonate group (-CH₂-SO₃⁻) | [11] |

| 1.7 - 2.0 | Methylene protons of the butyl chain (-CH₂-CH₂-) | [11] |

Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the distribution of SBE-β-CD species with different degrees of substitution.

Experimental Protocol:

-

Instrument: An ESI mass spectrometer, often coupled with liquid chromatography (LC-MS).[12]

-

Ionization Mode: Negative ion mode is typically used to detect the anionic SBE-β-CD molecules.[12]

-

Sample Infusion: The sample can be introduced by direct infusion or via an LC system.[12] The use of a solvent mixture like acetonitrile (B52724)/water with ammonium (B1175870) acetate (B1210297) can simplify the mass spectrum by favoring the formation of doubly charged ions.[12]

Quantitative Data: Interpretation of Mass Spectra

The mass spectrum of SBE-β-CD shows a distribution of peaks, each corresponding to a β-cyclodextrin molecule with a different number of this compound substituents. The degree of substitution for each peak can be calculated from its mass-to-charge ratio (m/z). The overall average degree of substitution can be determined from the relative intensities of these peaks.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for assessing the purity of SBE-β-CD, quantifying impurities, and in some methods, determining the distribution of the degree of substitution.

Experimental Protocol:

-

System: A standard HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV detector with an appropriate chromophore-complexing mobile phase).[14][15]

-

Column: Anion-exchange or reversed-phase columns are commonly used.[12][14]

-

Mobile Phase: The mobile phase composition depends on the column and detection method. For example, a gradient of acetonitrile in a triethylamine (B128534) acetate buffer can be used with an anion-exchange column and ELSD.[9]

-

Analysis: The method can be used to separate SBE-β-CD from unreacted β-cyclodextrin and other synthesis-related impurities.[16]

Quantitative Data: HPLC Analysis

| Parameter | Method | Typical Result | Reference |

| Purity | Anion-exchange HPLC with ELSD | >95% | [16] |

| Unreacted β-cyclodextrin | HPAE-PAD | <0.1% | [16] |

| Degree of Substitution | Capillary Electrophoresis (often used in conjunction with HPLC for purity) | Provides a distribution profile of different DS species | [3] |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of SBE-β-CD, including its thermal stability and decomposition behavior.

Experimental Protocol:

-

Instrument: A DSC or TGA instrument.

-

Sample Preparation: A small amount of the SBE-β-CD powder is placed in an aluminum pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[2]

Quantitative Data: Thermal Properties

| Technique | Observation | Typical Temperature Range | Reference |

| TGA | Initial weight loss due to water evaporation | 40-140°C | [2] |

| TGA | Onset of thermal decomposition | ~240°C | [2] |

| DSC | Broad endotherm corresponding to dehydration | 40-140°C | [2] |

| DSC | Exothermic decomposition | >240°C | [2] |

Conclusion

The synthesis and rigorous characterization of this compound β-cyclodextrin are essential for ensuring its quality and performance as a pharmaceutical excipient. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and formulation. The combination of spectroscopic, chromatographic, and thermal analysis techniques allows for a comprehensive understanding of the chemical structure, purity, and physical properties of SBE-β-CD, ultimately contributing to the development of safe and effective drug products.

References

- 1. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10246524B2 - Method for preparing this compound-β-cyclodextrin - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Temperature-Dependent Dynamical Evolution in Coum/SBE-β-CD Inclusion Complexes Revealed by Two-Dimensional FTIR Correlation Spectroscopy (2D-COS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyclolab.hu [cyclolab.hu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of this compound-beta-cyclodextrin mixtures by ion-spray mass spectrometry and liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method for Analysis of this compound Beta Cyclodextrin Sodium (SBECD) on BIST™A Column | SIELC Technologies [sielc.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

physicochemical properties of sulfobutyl ether β-cyclodextrin

An In-Depth Technical Guide to the Physicochemical Properties of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)

Introduction

This compound β-cyclodextrin (SBE-β-CD) is a chemically modified, polyanionic cyclic oligosaccharide widely utilized as a solubilizing and stabilizing excipient in the pharmaceutical industry.[1] Commercially known as Captisol®, it is synthesized by alkylating β-cyclodextrin with 1,4-butane sultone under basic conditions.[2] The resulting structure features a truncated cone shape with a hydrophilic outer surface and a lipophilic inner cavity, allowing it to form non-covalent, water-soluble inclusion complexes with a wide range of poorly soluble drug molecules.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of SBE-β-CD, detailed experimental protocols for its characterization, and visual diagrams illustrating key processes and relationships.

Core Physicochemical Properties

The functional performance of SBE-β-CD in drug formulations is governed by its distinct physicochemical characteristics. These properties are carefully controlled during manufacturing to ensure product quality and consistency.

| Property | Typical Value / Description | Analytical Technique(s) |

| Average Molecular Weight | ~2164 g/mol | Mass Spectrometry, Size Exclusion Chromatography |

| Degree of Substitution (DS) | 6.2 - 6.9 | NMR Spectroscopy, Capillary Electrophoresis, Mass Spectrometry[2][6] |

| Appearance | White to off-white amorphous powder | Visual Inspection[7] |

| Aqueous Solubility | >50 g/100 mL (at 25°C) | Equilibrium Solubility Method[1] |

| Hygroscopicity | Hygroscopic, shows low moisture sorption below 60% relative humidity | Dynamic Vapor Sorption (DVS)[8] |

| Thermal Properties | Amorphous solid, lacks a sharp melting point | X-ray Powder Diffraction (XRD), Differential Scanning Calorimetry (DSC)[9][10] |

| Solution pH | 4.0 - 6.8 (for a 30% w/v solution) | pH Meter |

Experimental Protocols

The precise characterization of SBE-β-CD is critical for its effective use in drug development. The following sections detail the methodologies for evaluating its key properties.

Determination of Average Degree of Substitution (DS) by Capillary Electrophoresis (CE)

Objective: To resolve and quantify the mixture of SBE-β-CD isomers based on their degree of this compound substitution and to calculate the average DS.[2]

Methodology:

-

Running Electrolyte Preparation: Prepare a 30 mM benzoic acid buffer. Dissolve 3.66 g of benzoic acid in 950 mL of CE-grade water, adjusting the pH to 8.0 with a 100 mM Tris buffer. Make up the final volume to 1000 mL.[2]

-

Sample Preparation: Accurately weigh and dissolve 10 mg of SBE-β-CD in 10 mL of CE-grade water to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[2]

-

Instrumentation: Utilize a capillary electrophoresis system (e.g., Agilent 7100) equipped with a bare fused-silica capillary (e.g., 50 µm internal diameter, 56 cm effective length).[2]

-

Data Acquisition: Employ indirect UV detection. The separation of the negatively charged SBE-β-CD species is achieved based on their charge-to-mass ratio, allowing for the resolution of components with different numbers of this compound groups.[2]

-

Calculation: The average DS is calculated from the peak areas of the resolved isomers, providing a more detailed characterization than bulk methods like NMR.[2]

References

- 1. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 4. Inclusion Complex of Docetaxel with this compound β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Inclusion Complex of Isoliquiritigenin With this compound-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 10. Inclusion Complex of Docetaxel with this compound β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety | MDPI [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action for Sulfobutyl Ether β-Cyclodextrin in Drug Solubilization

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) Mediated Solubilization

This compound β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin (B1172386) engineered to improve the solubility and stability of poorly water-soluble drugs.[1] Its mechanism of action is primarily based on the formation of non-covalent inclusion complexes with drug molecules.[2][3]

Structurally, SBE-β-CD is a torus-shaped molecule composed of seven α-D-glucopyranose units.[2] The parent β-cyclodextrin is modified by substituting hydroxyl groups with this compound chains, resulting in a molecule with a hydrophilic outer surface and a hydrophobic inner cavity.[3][4] The this compound groups, with their associated sodium ions, impart a high degree of aqueous solubility to the cyclodextrin itself (over 70 g/100 mL) and create an anionic charge on the surface.[5][6]

The primary driving force for drug solubilization is the encapsulation of a lipophilic drug molecule, or a portion of it, within the hydrophobic cavity of the SBE-β-CD.[3][7] This process is thermodynamically favorable and driven by the displacement of high-energy water molecules from the cavity and the establishment of van der Waals, hydrophobic, and sometimes hydrogen bonding interactions between the drug and the cyclodextrin.[8][9] The resulting inclusion complex presents the hydrophilic exterior of the SBE-β-CD to the aqueous environment, effectively shielding the poorly soluble drug and leading to a significant increase in its apparent aqueous solubility.[7][10]

Quantitative Analysis of Solubilization Enhancement

The solubilizing efficiency of SBE-β-CD is typically quantified by the apparent stability constant (Ks) or binding constant (K1:1) of the drug-cyclodextrin complex and the resulting increase in drug solubility. These parameters are influenced by the physicochemical properties of the drug, the pH of the medium, and the temperature.

| Drug | Intrinsic Solubility (S₀) | SBE-β-CD Concentration | Resulting Solubility | Stability Constant (Kₛ or K₁:₁) | Reference |

| Phloretin | <0.2 mM | Not specified | Not specified | 15,856 M⁻¹ | [5] |

| Docetaxel | ~3.5 µg/mL | Not specified | ~2.8 mg/mL (800-fold increase) | 127.6 M⁻¹ | [11] |

| Isoliquiritigenin | 13.6 µM | Not specified | 4.05 mM (298-fold increase) | Not specified | [3] |

| Diclofenac Sodium | Not specified | Varied | Linear increase | 5009.57 ± 54.42 M⁻¹ | [12] |

| Mitragynine | Not specified | Varied | Not specified | Kd of 206 µM (logβ₁₁ = 3.68) | [13] |

Experimental Protocols for Characterization

The interaction between a drug and SBE-β-CD can be thoroughly investigated using a variety of analytical techniques. The following are detailed methodologies for key experiments.

Phase Solubility Studies

Phase solubility studies, as described by Higuchi and Connors, are fundamental for determining the stoichiometry of the complex and the apparent stability constant.[14][15]

Objective: To determine the effect of SBE-β-CD concentration on the aqueous solubility of a drug.

Methodology:

-

Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 20 mM) in a relevant buffer system.

-

Add an excess amount of the poorly soluble drug to each SBE-β-CD solution in separate vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to remove the undissolved drug.

-

Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis).

-

The stoichiometry is determined from the shape of the phase solubility diagram. A linear relationship (AL-type) typically indicates a 1:1 complex.[12][16]

-

The stability constant (K1:1) can be calculated from the slope of the linear portion of the curve and the intrinsic solubility (S₀) of the drug using the following equation: K1:1 = slope / (S₀ * (1 - slope))[11]

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka), from a single experiment.[17]

Objective: To directly measure the heat changes associated with the formation of the inclusion complex.

Methodology:

-

Prepare a solution of the drug and a separate solution of SBE-β-CD in the same buffer. Degas both solutions to prevent air bubbles.

-

Fill the ITC sample cell with the drug solution and the injection syringe with the SBE-β-CD solution.

-

Place the cell and syringe in the instrument and allow them to thermally equilibrate.

-

Perform a series of small, sequential injections of the SBE-β-CD solution into the drug solution while stirring.

-

Measure the heat released or absorbed after each injection. A reference cell containing only buffer is used to subtract the heat of dilution.

-

The raw data (heat flow as a function of time) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of SBE-β-CD to the drug.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Ka, ΔH, and stoichiometry 'n'). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR and 2D ROESY experiments, provides detailed insights into the geometry of the inclusion complex at the molecular level.[13]

Objective: To identify which parts of the drug molecule are interacting with the SBE-β-CD cavity.

Methodology:

-

Acquire 1H NMR spectra of the drug alone, SBE-β-CD alone, and a mixture of the drug and SBE-β-CD in a suitable deuterated solvent (e.g., D₂O).

-

Observe changes in the chemical shifts of the protons of both the drug and SBE-β-CD upon complexation. Protons of the drug that move into the hydrophobic cavity of the cyclodextrin typically show an upfield shift.

-

For more detailed structural information, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment on the complex.

-

The presence of cross-peaks in the ROESY spectrum between protons of the drug and the inner protons (H3 and H5) of the SBE-β-CD provides direct evidence of inclusion and reveals the spatial proximity of these protons, thus defining the orientation of the guest molecule within the host cavity.[13]

Concluding Summary

The primary mechanism of action for this compound β-cyclodextrin in drug solubilization is the formation of water-soluble inclusion complexes. This process is driven by the encapsulation of hydrophobic drug molecules within the lipophilic cavity of the SBE-β-CD. The highly soluble nature of SBE-β-CD, conferred by the this compound groups, allows the entire complex to readily dissolve in aqueous media. The formation and characterization of these complexes can be rigorously evaluated through a combination of phase solubility studies, calorimetry, and NMR spectroscopy, providing the quantitative data and structural insights necessary for rational drug formulation and development.

References

- 1. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Frontiers | Inclusion Complex of Isoliquiritigenin With this compound-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of binding of neutral molecules to this compound beta-cyclodextrins (SBE-beta-CDs): the effect of total degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inclusion Complex of Docetaxel with this compound β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publishing.emanresearch.org [publishing.emanresearch.org]

- 13. Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study [mdpi.com]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfobutyl Ether β-Cyclodextrin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) that has emerged as a critical enabling excipient in the pharmaceutical industry. Its unique structure, characterized by a hydrophilic exterior and a hydrophobic inner cavity, coupled with the presence of anionic this compound groups, imparts exceptional properties for enhancing the solubility, stability, and bioavailability of poorly soluble drug candidates. This technical guide provides a comprehensive overview of the core chemical structure and physicochemical properties of SBE-β-CD. It details the synthesis and purification processes, methods for characterization, and the thermodynamics of inclusion complex formation. Furthermore, this guide presents detailed experimental protocols for key analytical techniques and visualizes complex processes through logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cyclodextrins are a family of cyclic oligosaccharides derived from starch. The naturally occurring β-cyclodextrin, composed of seven glucopyranose units, possesses a torus-like structure with a lipophilic central cavity and a hydrophilic outer surface. This structure allows for the encapsulation of appropriately sized guest molecules, forming inclusion complexes. However, the utility of native β-cyclodextrin in parenteral formulations is limited by its relatively low aqueous solubility and potential for nephrotoxicity.[1]

To overcome these limitations, chemically modified cyclodextrins have been developed. This compound β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a prominent example. It is a polyanionic β-cyclodextrin derivative where this compound groups are substituted on the hydroxyl groups of the glucose units.[2] This modification dramatically increases its water solubility to over 50 times that of the parent β-cyclodextrin and improves its safety profile, making it suitable for a wide range of pharmaceutical applications, including injectable, oral, and ophthalmic formulations.[3][4]

Structure of this compound β-Cyclodextrin

SBE-β-CD is a complex mixture of β-cyclodextrin derivatives with varying degrees of substitution (DS), which is the average number of this compound groups per cyclodextrin molecule. The this compound groups are attached to the primary (C6) and secondary (C2, C3) hydroxyl groups of the glucopyranose units of the β-cyclodextrin backbone. The general chemical structure consists of a β-cyclodextrin core with -(CH₂)₄SO₃⁻Na⁺ groups replacing some of the hydroxyl hydrogens.[5]

The United States Pharmacopeia (USP) specifies an average degree of substitution between 6.2 and 6.9 for pharmaceutical-grade SBE-β-CD.[6] This high degree of substitution with anionic sulfobutyl groups results in a molecule with a significantly enhanced hydrophilic exterior while maintaining the hydrophobic character of the central cavity. This dual nature is the key to its function as a solubilizing and stabilizing agent.

Physicochemical Properties

The introduction of this compound groups significantly alters the physicochemical properties of β-cyclodextrin, leading to a highly versatile excipient. A summary of these properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound β-Cyclodextrin

| Property | Value | References |

| Appearance | White to off-white, amorphous powder | [7] |

| Average Molecular Weight | Varies with DS (approx. 2163 g/mol for DS of 7) | [8] |

| Average Degree of Substitution (DS) | 6.2 - 6.9 (USP) | [6] |

| Solubility in Water (25 °C) | > 50 g / 100 mL | [9][10] |

| Solubility in other solvents | Insoluble in acetone, methanol, chloroform | [7] |

| pH (30% w/v aqueous solution) | 4.0 - 6.8 | - |

| Hygroscopicity | Hygroscopic, especially at relative humidity > 60% | [7] |

| Thermal Stability | Melts with decomposition at 202-204 °C | [7] |

Table 2: Solubility Enhancement and Stability Constants with Guest Molecules

| Guest Molecule | Stoichiometry | Stability Constant (K) | Fold Increase in Solubility | References |

| Isoliquiritigenin | 1:1 | 3864 M⁻¹ | ~298 | [11] |

| Docetaxel | 1:1 | 127.6 M⁻¹ | ~800 | [12] |

| Nimodipine | 1:1 | 1410.6 M⁻¹ | ~22 | [13] |

| Carbamazepine | 1:1 | 498.04 M⁻¹ | - | [9] |

| Irbesartan | 1:1 | 716 M⁻¹ | - | [14] |

| Thymoquinone | 1:1 | - | ≥60 | [15] |

Synthesis and Purification

The synthesis of SBE-β-CD involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions. The reaction is typically carried out in an aqueous solution.

Experimental Protocol: Synthesis of this compound β-Cyclodextrin

-

Dissolution: Dissolve β-cyclodextrin in an aqueous sodium hydroxide (B78521) solution. The concentration of NaOH and the ratio of reactants are critical for controlling the degree of substitution.

-

Reaction: Add 1,4-butane sultone to the alkaline β-cyclodextrin solution. The reaction is typically conducted at an elevated temperature (e.g., 70-75 °C) with constant stirring.[6] The pH of the reaction mixture is maintained above 9 to ensure the deprotonation of the hydroxyl groups of β-cyclodextrin, facilitating the nucleophilic attack on the sultone.

-

Neutralization: After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral using an acid, such as hydrochloric acid.

-

Purification: The crude product is purified to remove unreacted starting materials, byproducts (e.g., 4-hydroxybutane-1-sulfonic acid, bis(4-sulfobutyl) ether), and inorganic salts. Common purification techniques include:

-

Dialysis or Ultrafiltration: To remove small molecule impurities.[6]

-

Activated Carbon Treatment: For decolorization.

-

Ion-Exchange Chromatography: To remove residual unreacted β-cyclodextrin.

-

-

Isolation: The purified SBE-β-CD solution is concentrated and then isolated as a solid powder, typically by freeze-drying or spray-drying.[6]

Mechanism of Action: Inclusion Complex Formation

The primary mechanism by which SBE-β-CD enhances the solubility and stability of drugs is through the formation of non-covalent inclusion complexes. The hydrophobic inner cavity of the SBE-β-CD molecule encapsulates the poorly water-soluble guest molecule, or a lipophilic portion of it. The hydrophilic outer surface, with its anionic this compound groups, then interacts with the surrounding aqueous environment, effectively solubilizing the guest-host complex.

The formation of an inclusion complex is a dynamic equilibrium process. The driving forces for complexation include van der Waals forces, hydrophobic interactions, and the release of high-energy water molecules from the cyclodextrin cavity. For cationic guest molecules, electrostatic interactions with the anionic this compound groups can also contribute to the stability of the complex.[16]

Characterization of SBE-β-CD and its Inclusion Complexes

A variety of analytical techniques are employed to characterize SBE-β-CD and its inclusion complexes to ensure quality, determine the degree of substitution, and confirm the formation and nature of the host-guest interaction.

Experimental Protocols: Characterization Methods

-

Determination of Average Degree of Substitution by Capillary Electrophoresis (CE): As per the USP monograph, CE is the standard method.

-

Sample Preparation: Dissolve a known amount of SBE-β-CD in deionized water.

-

Electrolyte: Use a suitable background electrolyte, such as a benzoic acid buffer, to facilitate separation based on the charge-to-mass ratio of the different substituted species.

-

Separation: Apply a voltage across a fused-silica capillary. The different SBE-β-CD species, having different numbers of this compound groups and thus different charges, will migrate at different rates.

-

Detection: Use indirect UV detection, where the analyte displaces a UV-absorbing component of the electrolyte, resulting in a decrease in absorbance.

-

Quantification: The peak areas of the separated species are used to calculate the average degree of substitution.

-

-

Phase-Solubility Studies: This method is used to determine the stoichiometry and stability constant (K) of the inclusion complex.

-

Preparation: Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD.

-

Equilibration: Add an excess amount of the guest drug to each solution and agitate at a constant temperature until equilibrium is reached.

-

Analysis: Filter the solutions to remove the undissolved drug and determine the concentration of the dissolved drug in the filtrate, typically by UV-Vis spectrophotometry or HPLC.

-

Data Interpretation: Plot the concentration of the dissolved drug against the concentration of SBE-β-CD. The shape of the resulting phase-solubility diagram (e.g., Aₗ-type for a 1:1 complex) provides information on the stoichiometry, and the stability constant can be calculated from the slope of the linear portion of the curve.[11][12]

-

-

Differential Scanning Calorimetry (DSC): DSC is used to investigate the solid-state properties of the inclusion complex. The disappearance or shifting of the melting endotherm of the guest molecule in the DSC thermogram of the inclusion complex is indicative of its amorphous dispersion within the cyclodextrin.[13]

-

Powder X-ray Diffraction (PXRD): PXRD patterns can differentiate between the crystalline guest molecule and the amorphous inclusion complex. The absence of the characteristic diffraction peaks of the crystalline drug in the PXRD pattern of the complex confirms its encapsulation.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of inclusion complex formation in solution. Chemical shift changes of the protons of both the host and guest molecules upon complexation, and the observation of intermolecular cross-peaks in ROESY spectra, can elucidate the geometry of the inclusion complex.

Thermodynamics of Complexation

The formation of an inclusion complex is governed by thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters can be determined from the temperature dependence of the stability constant.

Generally, the complexation of neutral molecules with SBE-β-CD is found to be more entropy-favored as the degree of substitution increases. This is often compensated by a less favorable enthalpy of interaction.[17] The positive entropy change is attributed to the release of ordered water molecules from the cyclodextrin cavity upon inclusion of the guest molecule. The enthalpy change can be positive or negative depending on the specific interactions (e.g., van der Waals forces, hydrogen bonding) between the host and guest. A negative Gibbs free energy change indicates a spontaneous complexation process.

Applications in Drug Development

SBE-β-CD is widely used in the pharmaceutical industry to address various challenges in drug formulation:

-

Solubility Enhancement: Its primary application is to increase the aqueous solubility of poorly soluble drugs for various routes of administration, including intravenous, intramuscular, oral, and ophthalmic.

-

Stability Improvement: By encapsulating labile drug molecules, SBE-β-CD can protect them from degradation caused by factors such as hydrolysis, oxidation, and light.

-

Bioavailability Enhancement: By increasing the solubility and dissolution rate of drugs, SBE-β-CD can lead to improved bioavailability.

-

Taste Masking: It can be used to mask the bitter or unpleasant taste of certain oral medications.

-

Reduction of Irritation: For parenteral and ophthalmic formulations, SBE-β-CD can reduce drug-induced irritation at the site of administration.

Conclusion

This compound β-cyclodextrin represents a significant advancement in pharmaceutical excipient technology. Its well-defined chemical structure, characterized by a high degree of this compound substitution, results in a unique combination of a hydrophilic exterior and a hydrophobic interior. This structure enables the formation of inclusion complexes with a wide range of drug molecules, leading to substantial improvements in their solubility, stability, and bioavailability. The detailed understanding of its physicochemical properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application in the development of safe and efficacious drug products. As the pharmaceutical industry continues to grapple with poorly soluble drug candidates, the role of SBE-β-CD as a versatile problem-solving excipient is expected to expand further.

References

- 1. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Febuxostat ternary inclusion complex using SBE7-βCD in presence of a water-soluble polymer: physicochemical characterization, in vitro dissolution, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Cyclodextrin this compound [MI] | C46H80O39S | CID 133065445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US10246524B2 - Method for preparing this compound-β-cyclodextrin - Google Patents [patents.google.com]

- 7. Betadex this compound Sodium | 182410-00-0 [chemicalbook.com]

- 8. beta-Cyclodextrin this compound | C70H126O56S7 | CID 71307542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temperature-Dependent Dynamical Evolution in Coum/SBE-β-CD Inclusion Complexes Revealed by Two-Dimensional FTIR Correlation Spectroscopy (2D-COS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inclusion Complex of Isoliquiritigenin With this compound-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 12. Inclusion Complex of Docetaxel with this compound β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Thermodynamics of binding of neutral molecules to this compound beta-cyclodextrins (SBE-beta-CDs): the effect of total degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Excipient: An In-depth Technical Guide to the Discovery and Development of Sulfobutyl Ether Cyclodextrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, development, and core functionalities of sulfobutyl ether cyclodextrins (SBE-CDs), a class of modified cyclodextrins that has revolutionized the formulation of poorly soluble drugs. This document provides a comprehensive overview of their history, physicochemical properties, synthesis, and key experimental methodologies, designed to equip researchers and drug development professionals with a thorough understanding of this critical excipient.

Introduction: The Need for a Better Solubilizer

The journey of this compound cyclodextrins begins with the inherent limitations of their parent compounds, the native cyclodextrins. While recognized for their ability to form inclusion complexes and enhance the solubility of hydrophobic drugs, native β-cyclodextrins, in particular, suffer from low aqueous solubility and have been associated with nephrotoxicity when administered parenterally. These drawbacks spurred the quest for chemically modified cyclodextrins with improved safety and efficacy profiles.

The pioneering work in the early 1980s at the University of Kansas by Professor Valentino J. Stella and his team sought to address these challenges. The central hypothesis was that introducing charged groups onto the cyclodextrin (B1172386) molecule would significantly increase its aqueous solubility and reduce its toxicity, while retaining its ability to encapsulate guest molecules. This led to the systematic investigation of various charged derivatives, ultimately culminating in the synthesis of this compound β-cyclodextrin (SBE-β-CD).[1][2]

Physicochemical Properties of this compound-β-Cyclodextrin

This compound-β-cyclodextrin is a polyanionic cyclic oligosaccharide.[3][4] The introduction of this compound groups onto the β-cyclodextrin structure dramatically alters its physicochemical properties compared to the parent molecule. These properties are crucial for its function as a pharmaceutical excipient.

| Property | Value/Description | Reference |

| Appearance | White to off-white, amorphous powder | [5] |

| Molecular Weight | Varies with the degree of substitution, typically around 2163 g/mol for SBE₇-β-CD | [6] |

| Aqueous Solubility | >50 g/100 mL | [3][4] |

| Degree of Substitution (DS) | The average number of this compound groups per cyclodextrin molecule. A common form, SBE₇-β-CD, has a DS of approximately 6.2-6.9. | [5] |

| Charge | Anionic due to the presence of sulfonate groups. | [5] |

| Hygroscopicity | Non-hygroscopic crystalline substance. | [5] |

The Discovery and Development Timeline: A Logical Progression

The development of SBE-CDs followed a logical and scientifically driven path, from identifying a critical need to designing and validating a novel solution.

Caption: Logical workflow of the discovery and development of SBE-CDs.

Synthesis of this compound-β-Cyclodextrin: A Detailed Protocol

The synthesis of SBE-β-CD is a multi-step process involving the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions. The following is a representative experimental protocol based on publicly available information.

Materials:

-

β-Cyclodextrin (β-CD)

-

1,4-Butane sultone

-

Sodium hydroxide (B78521) (NaOH)

-

Organic solvent (e.g., 1,4-dioxane, tetrahydrofuran)

-

Hydrochloric acid (HCl) for neutralization

-

Deionized water

-

Ethanol

-

Activated carbon

Equipment:

-

Reaction flask with a stirrer, condenser, and dropping funnel

-

Heating mantle with temperature control

-

pH meter

-

Dialysis tubing (MWCO 1000 Da)

-

Freeze-dryer

Procedure:

-

Reaction Setup: In a reaction flask, dissolve a specific amount of sodium hydroxide in deionized water. An organic solvent may be added to improve the solubility of 1,4-butane sultone.

-

Addition of β-Cyclodextrin: Heat the alkaline solution to 60-70°C and add β-cyclodextrin with stirring until it dissolves.

-

Alkylation Reaction: Increase the temperature to 70-75°C and add 1,4-butane sultone dropwise to the reaction mixture. The reaction is typically carried out for several hours.

-

pH Control: During the reaction, the pH of the solution will decrease. Monitor the pH and add a sodium hydroxide solution as needed to maintain a pH above 9.

-

Neutralization: After the reaction is complete (as monitored by a suitable analytical method like HPLC to check for residual β-CD), cool the mixture to room temperature and neutralize it to a pH of 6.8-7.2 with hydrochloric acid.

-

Purification:

-

Dialysis: The resulting solution is subjected to dialysis against deionized water using a membrane with a molecular weight cutoff of 1000 Da to remove unreacted starting materials, salts, and byproducts.

-

Decolorization: The dialyzed solution is then treated with activated carbon to remove colored impurities.

-

-

Isolation: The purified SBE-β-CD solution is filtered and then freeze-dried to obtain a white, amorphous powder.

Caption: Experimental workflow for the synthesis of SBE-β-CD.

Mechanism of Action: Inclusion Complex Formation

The primary mechanism by which SBE-CDs enhance the solubility of poorly water-soluble drugs is through the formation of non-covalent inclusion complexes.[6] The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, or a portion of it, while the hydrophilic exterior, further enhanced by the this compound groups, ensures the solubility of the entire complex in aqueous media.

The driving forces for this complexation include hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the cyclodextrin cavity.[5]

Caption: Conceptual diagram of inclusion complex formation.

Quantitative Solubility Enhancement

The effectiveness of SBE-β-CD as a solubilizing agent is demonstrated by its ability to significantly increase the aqueous solubility of a wide range of poorly soluble drugs. The following table summarizes the solubility enhancement for several drug molecules.

| Drug | Therapeutic Class | Intrinsic Solubility | Solubility with SBE-β-CD | Fold Increase | Reference |

| Danazol | Androgen | ~1 µg/mL | > 2 mg/mL | > 2000 | [7] |

| Itraconazole | Antifungal | < 0.1 µg/mL | > 10 mg/mL | > 100,000 | |

| Voriconazole | Antifungal | 0.6 mg/mL | > 50 mg/mL | > 83 | |

| Ziprasidone | Antipsychotic | ~5 µg/mL | > 25 mg/mL | > 5000 | |

| Amiodarone | Antiarrhythmic | ~0.5 mg/mL | > 60 mg/mL | > 120 | [8] |

| Paclitaxel | Anticancer | 0.38 µg/mL | ~190 µg/mL | ~500 | [9] |

| Dexamethasone Dipropionate | Corticosteroid | 1.78 µg/mL | 3.55 mg/mL | ~1994 | [10] |

Key Experimental Protocol: Phase Solubility Studies

Phase solubility studies are a fundamental experimental technique used to determine the stoichiometry and stability constant of the drug-cyclodextrin complex, providing a quantitative measure of the solubilizing efficiency.

Objective: To determine the effect of increasing concentrations of SBE-β-CD on the apparent solubility of a poorly soluble drug.

Materials:

-

Poorly soluble drug of interest

-

This compound-β-cyclodextrin

-

Aqueous buffer of desired pH

-

Analytical method for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Equipment:

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Analytical instrument for drug quantification

Procedure:

-

Preparation of SBE-β-CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD at different concentrations in the desired buffer.

-

Addition of Excess Drug: Add an excess amount of the drug to each SBE-β-CD solution. The amount of drug should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Drug: After equilibration, centrifuge the samples to pellet the undissolved drug.

-

Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Drug Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method.

-

Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis). The resulting phase solubility diagram is then analyzed. For a 1:1 complex, a linear relationship (AL-type diagram) is typically observed. The stability constant (K1:1) can be calculated from the slope of the line and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation:

K1:1 = slope / [S₀ * (1 - slope)]

Safety and Toxicological Profile

Extensive preclinical and clinical studies have demonstrated the safety of SBE-β-CD. Unlike its parent compound, SBE-β-CD does not exhibit the same nephrotoxic effects.[11] Animal studies have shown that at high doses, renal tubular vacuolation can occur, but this effect is generally considered non-adverse and reversible.[11][12] In humans, SBE-β-CD is rapidly eliminated by the kidneys. While accumulation can occur in patients with renal impairment, studies have not shown deleterious effects on renal function.[11]

Experimental Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of SBE-β-CD in a rodent model.

Animals: Female rats are typically used.

Procedure:

-

Dosing: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) of the SBE-β-CD formulation is administered orally to a small group of animals.

-

Observation: The animals are observed for mortality and clinical signs of toxicity continuously for the first hour, periodically during the first 24 hours, and then daily for 14 days.

-

Body Weight: Body weights are recorded weekly.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Dose Adjustment: Based on the results from the initial dose group, the dose for the next group of animals is adjusted up or down. This process is repeated until the criteria for classifying the substance's toxicity are met.

Conclusion

The discovery and development of this compound cyclodextrins represent a landmark achievement in pharmaceutical science. By addressing the critical limitations of native cyclodextrins, SBE-CDs have emerged as a safe and effective enabling excipient, facilitating the development of numerous life-saving medications. This technical guide has provided a comprehensive overview of the history, properties, synthesis, and key experimental methodologies associated with SBE-CDs, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of this versatile platform holds promise for future innovations in drug delivery and formulation science.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. beta-Cyclodextrin this compound | C70H126O56S7 | CID 71307542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Problem with Reaction Path Diagram [groups.google.com]

- 8. graphviz.org [graphviz.org]

- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. koreascience.kr [koreascience.kr]

- 11. Review of the basic and clinical pharmacology of sulfobutylether-beta-cyclodextrin (SBECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Sulfobutyl Ether Groups in Enhancing Water Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role sulfobutyl ether (SBE) groups play in enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The focus is on this compound-β-cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin (B1172386), widely recognized by its commercial name, Captisol®. This document details the underlying mechanisms of solubility enhancement, presents quantitative data for various drug molecules, and provides comprehensive experimental protocols for the synthesis, preparation, and characterization of SBE-β-CD and its inclusion complexes.

Introduction: The Challenge of Poor Aqueous Solubility

A significant challenge in modern drug development is the low aqueous solubility of a large percentage of new chemical entities. Poor solubility can lead to low and variable oral bioavailability, hindering the therapeutic potential of promising drug candidates. Traditional formulation strategies to address this issue, such as the use of organic co-solvents, surfactants, or pH modification, often present their own challenges, including toxicity and stability concerns.

Cyclodextrins, a class of cyclic oligosaccharides, have emerged as effective solubilizing agents. They possess a hydrophilic exterior and a lipophilic central cavity, allowing them to form non-covalent inclusion complexes with poorly soluble "guest" molecules, thereby increasing their apparent water solubility. However, native cyclodextrins, particularly β-cyclodextrin, have limited aqueous solubility themselves and have been associated with nephrotoxicity when administered parenterally.

The introduction of this compound (SBE) groups onto the β-cyclodextrin scaffold represents a significant advancement in drug delivery technology. This modification dramatically enhances the water solubility and safety profile of the parent cyclodextrin, making SBE-β-CD a versatile and widely used excipient in pharmaceutical formulations.[1][2][3][4]

Mechanism of Solubility Enhancement by this compound-β-Cyclodextrin

The primary mechanism by which SBE-β-CD enhances the solubility of hydrophobic drugs is through the formation of inclusion complexes.[5] The SBE-β-CD molecule has a truncated cone or torus-like structure with a hydrophobic inner cavity and a hydrophilic outer surface.[4] The key features contributing to its exceptional solubilizing capacity are:

-

Hydrophobic Encapsulation: The lipophilic interior of the SBE-β-CD cavity provides a favorable environment for poorly water-soluble drug molecules to partition into, effectively shielding them from the aqueous environment.

-

Enhanced Hydrophilicity: The this compound groups are anionic and highly hydrophilic. Their presence on the exterior of the cyclodextrin molecule significantly increases the overall water solubility of the SBE-β-CD itself, to over 70 g/100 mL, which is more than a 35-fold improvement compared to native β-cyclodextrin.[1] This high water solubility of the host molecule directly translates to the increased solubility of the drug-cyclodextrin complex.

-

Electrostatic Interactions: The negatively charged sulfonic acid groups of the SBE substituents can engage in electrostatic interactions with positively charged or polarizable guest molecules, providing an additional driving force for complexation and further enhancing solubility.[6][7]

-

Disruption of Drug Crystallinity: The formation of an inclusion complex can disrupt the crystalline lattice of the drug molecule, converting it into an amorphous state, which is inherently more soluble.[8]

The following diagram illustrates the formation of a drug-SBE-β-CD inclusion complex.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Temperature-Dependent Dynamical Evolution in Coum/SBE-β-CD Inclusion Complexes Revealed by Two-Dimensional FTIR Correlation Spectroscopy (2D-COS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Technology :: Captisol [captisol.com]

- 7. cyclolab.hu [cyclolab.hu]

- 8. researchgate.net [researchgate.net]

basic principles of inclusion complex formation with SBE-β-CD

An In-depth Technical Guide on the Core Principles of Inclusion Complex Formation with Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Introduction

Sulfobutylether-β-cyclodextrin (SBE-β-CD), a chemically modified derivative of β-cyclodextrin, has emerged as a critical and versatile excipient in modern drug development.[1][2] Marketed commercially as Captisol®, this polyanionic cyclic oligosaccharide is composed of seven glucopyranose units forming a truncated cone or torus-like structure.[2][3] The modification involves the substitution of hydroxyl groups with sulfobutyl ether chains, which imparts significant advantages over its parent molecule, β-cyclodextrin.[4] These benefits include markedly increased aqueous solubility (over 50-fold greater than β-CD), improved stability, enhanced biocompatibility, and a favorable safety profile, making it suitable for various routes of administration, including parenteral.[1][2][3][5]

The primary function of SBE-β-CD in pharmaceutical formulations is to form non-covalent, dynamic inclusion complexes with a wide array of drug molecules (guests).[1][6] By encapsulating a poorly soluble guest molecule within its internal cavity, SBE-β-CD can significantly enhance the drug's solubility, dissolution rate, chemical stability, and bioavailability, while potentially reducing drug-induced irritation and toxicity.[1][7][8] This technical guide provides a comprehensive overview of the fundamental principles governing the formation of these inclusion complexes, detailed experimental protocols for their characterization, and a summary of the key thermodynamic and stoichiometric parameters.

Core Principles of Inclusion Complex Formation

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped, either partially or wholly, within the host SBE-β-CD cavity. This spontaneous process is governed by the sum of several weak, non-covalent interactions.

Molecular Structure of SBE-β-CD

The structure of SBE-β-CD is central to its function. It possesses a hydrophilic outer surface, decorated with the negatively charged this compound groups, which ensures high water solubility.[8][9] In contrast, the interior of the cavity, lined with glycosidic oxygen bridges and hydrogen atoms, is relatively non-polar or hydrophobic.[8][[“]] This structural duality allows the SBE-β-CD molecule to act as a hydrophilic carrier for lipophilic drugs, effectively creating a water-soluble "container" for molecules that would otherwise have poor aqueous solubility.[1]

Driving Forces for Complexation

The encapsulation of a guest molecule is not driven by a single force but rather by a combination of synergistic, non-covalent interactions.[11][12][13]

-

Hydrophobic Interactions and the Role of Water: The primary driving force for complex formation in aqueous solutions is the hydrophobic effect.[8][11][13] The SBE-β-CD cavity is initially occupied by "high-energy" water molecules, which are enthalpically unfavored due to the lack of extensive hydrogen bonding within the non-polar environment. The inclusion of a less polar guest molecule is energetically favorable as it allows for the displacement of these water molecules into the bulk solvent, where they can form more stable hydrogen bonds. This release of water molecules is an entropy-favored process and a major contributor to the overall stability of the complex.[8][11][13]

-

Van der Waals Forces: Once the guest molecule is positioned within the cavity, van der Waals interactions (induced dipole-induced dipole forces) between the guest and the atoms lining the cyclodextrin (B1172386) cavity contribute significantly to the stability of the complex.[[“]][12][13] The strength of these interactions is highly dependent on the "fit" of the guest within the host cavity; a snug fit maximizes these attractive forces.

-

Hydrogen Bonding: While the cavity itself is hydrophobic, the hydroxyl groups at the rims of the cyclodextrin can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[[“]][12][13]

-

Electrostatic Interactions: The anionic this compound groups on the exterior of SBE-β-CD introduce electrostatic interactions. These negatively charged groups can repel anionic guest molecules, leading to weaker binding, while showing a greater affinity for neutral or cationic guests.[14]

-

Release of Conformational Strain: The native cyclodextrin ring may exist in a slightly strained conformation. The inclusion of a guest molecule can sometimes relieve this strain, providing an additional, albeit smaller, energetic contribution to the complexation process.[13]

Thermodynamics of Complexation

The formation of an inclusion complex is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy change (ΔG). This is governed by the balance between enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation: ΔG = ΔH - TΔS.

-

Enthalpy Change (ΔH): This term reflects the change in heat content. A negative (exothermic) ΔH is generally favorable and arises from the formation of stable van der Waals forces and hydrogen bonds between the host and guest.[[“]]

-

Entropy Change (ΔS): This term reflects the change in randomness or disorder. A positive (favorable) ΔS is often driven by the release of the ordered, high-energy water molecules from the cyclodextrin cavity into the bulk solvent.[11]

The overall process is typically enthalpy-driven, entropy-driven, or a combination of both, depending on the specific host-guest system.[[“]]

Factors Influencing Complex Formation

The efficiency and stability of the inclusion complex are influenced by several factors:

-

Guest Molecule Properties: The size, shape, and polarity of the guest molecule are critical. It must be able to fit, at least partially, inside the SBE-β-CD cavity. Highly hydrophobic molecules tend to form more stable complexes.

-

SBE-β-CD Properties: The degree of substitution (DS), which is the average number of sulfobutyl groups per cyclodextrin molecule, can influence complexation. The DS affects both the steric bulk at the cavity entrance and the overall charge of the molecule, which can either enhance or decrease binding affinity depending on the guest.[15][16]

-

Environmental Factors: pH, temperature, and the presence of co-solvents can alter the equilibrium of complex formation by affecting the ionization state of the guest or host and modifying the interactions between them.[17]

Data Presentation: Stoichiometry and Stability Constants

The stoichiometry of an inclusion complex refers to the molar ratio of the host (SBE-β-CD) to the guest (drug). The most common stoichiometry is 1:1.[18] The stability of this complex is quantified by the apparent stability constant (K_s_ or K_1:1_), with higher values indicating stronger binding affinity.

| Guest Molecule (Drug) | Stoichiometry (Host:Guest) | Apparent Stability Constant (K_s_ or K_1:1_) (M⁻¹) | Method | Reference |

| Phloretin | 1:1 | 15,856 | Phase Solubility | [5] |

| Diclofenac Sodium | 1:1 | 5009.57 ± 54.42 | Phase Solubility | [18] |

| Betulinic Acid Derivatives | 1:1 | 19,200 ± 103 | Fluorescence | [19] |

| Docetaxel | 1:1 | 127.6 | Phase Solubility | [20] |

| Spiro[cyclopropane-1,3′-oxindoles] | 1:1 | 245 ± 9 | Phase Solubility | [21] |

| Bupivacaine | 1:1 | 13.2 | Phase Solubility | [3] |

Experimental Protocols for Characterization

Several analytical techniques are employed to confirm the formation of an inclusion complex and to determine its stoichiometry, stability, and structure.

Phase Solubility Studies

This is the most common method for determining the stoichiometry and apparent stability constant (K_s_) of a complex in solution. The method is based on the principle that the formation of a water-soluble inclusion complex will increase the apparent solubility of a poorly soluble guest.

Methodology (Higuchi and Connors Method): [22]

-

Preparation: Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD.

-

Equilibration: Add an excess amount of the guest drug to each SBE-β-CD solution. These suspensions are then agitated (e.g., in a shaker bath) at a constant temperature for a set period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation & Analysis: After equilibration, filter the suspensions (e.g., using a 0.45 µm syringe filter) to remove the undissolved drug.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Plotting: Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of SBE-β-CD (x-axis).

-

Interpretation: The resulting phase solubility diagram is analyzed. A linear relationship (A_L_-type plot) is indicative of a 1:1 complex.[20] The slope of this line is used to calculate the stability constant K_s_ using the following equation:

K_s_ = slope / (S₀ * (1 - slope))

where S₀ is the intrinsic solubility of the drug in the absence of SBE-β-CD.[20]

Job's Plot (Continuous Variation Method)

Job's plot is a spectroscopic method used to independently verify the stoichiometry of the host-guest complex.

-

Stock Solutions: Prepare equimolar stock solutions of the guest drug and SBE-β-CD in a suitable solvent.

-

Sample Preparation: Prepare a series of solutions by mixing the stock solutions in varying molar fractions (R), from 0 to 1, while keeping the total molar concentration constant. The molar fraction R is defined as: R = [Guest] / ([Guest] + [Host]).

-

Spectroscopic Measurement: Measure a physical property that changes upon complexation, such as UV-Vis absorbance, at the wavelength of maximum absorbance (λ_max_) for the guest.

-

Data Plotting: Plot the change in the measured property (e.g., ΔAbsorbance) multiplied by the molar fraction R (ΔA x R) against R.[23]

-

Interpretation: The value of R at which the maximum deviation occurs indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at R = 0.5; for a 1:2 complex, at R = 0.33; and for a 2:1 complex, at R = 0.66.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides direct structural evidence of inclusion by detecting changes in the chemical environment of the host and guest protons upon complexation.

Methodology:

-

¹H NMR: The formation of an inclusion complex is confirmed by observing changes in the chemical shifts (Δδ) of the protons of both the guest and the host. Protons of the guest molecule that are inserted into the SBE-β-CD cavity will experience a different magnetic environment, leading to a shift in their resonance signals (typically upfield).[24][25][26] Similarly, the inner protons of the SBE-β-CD cavity (H3 and H5) will also show chemical shift changes.

-

2D ROESY/NOESY: Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of inclusion. These experiments detect through-space correlations between protons that are in close proximity (< 5 Å). The presence of cross-peaks between the protons of the guest molecule and the inner-cavity protons of SBE-β-CD is unambiguous evidence that the guest is located inside the cavity.[5][26][27]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment. It directly measures the heat released or absorbed during the binding event.

-

Setup: The host (SBE-β-CD) solution is placed in the sample cell of the calorimeter, and the guest (drug) solution is loaded into a titration syringe. The reference cell contains the same buffer as the sample cell.[29]

-

Titration: The guest solution is injected into the host solution in small, precise aliquots.

-

Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection as the complex forms. The heat change (released or absorbed) is recorded.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of guest to host) is fitted to a binding model. This analysis yields the binding constant (K_a_), the stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[28][29]

Solid-State Characterization

Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FT-IR) Spectroscopy are used to confirm complex formation in the solid state (e.g., after freeze-drying). The disappearance of the guest's characteristic melting peak (DSC) or crystalline diffraction peaks (PXRD) suggests the formation of an amorphous inclusion complex.[18][22][30][31]

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Key driving forces in SBE-β-CD inclusion complex formation.

Caption: Experimental workflow for Phase Solubility Studies.

Caption: Experimental workflow for Job's Plot (Continuous Variation).

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The formation of inclusion complexes with Sulfobutylether-β-cyclodextrin is a cornerstone of modern pharmaceutical formulation, providing an effective solution to the challenges posed by poorly water-soluble drugs. The process is a sophisticated interplay of thermodynamic forces, driven primarily by the hydrophobic effect and stabilized by a network of non-covalent interactions. A thorough understanding of these core principles, combined with rigorous experimental characterization using techniques such as phase solubility studies, NMR, and ITC, is essential for researchers, scientists, and drug development professionals. This knowledge enables the rational design and optimization of SBE-β-CD-based formulations, ultimately leading to safer, more effective, and more bioavailable drug products.[1][7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 7. cyclodextrinnews.com [cyclodextrinnews.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Inclusion Complex of Isoliquiritigenin With this compound-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 10. consensus.app [consensus.app]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. cyclolab.hu [cyclolab.hu]

- 16. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. publishing.emanresearch.org [publishing.emanresearch.org]

- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inclusion Complex of Docetaxel with this compound β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

The Influence of Degree of Substitution on the Physicochemical and Biological Properties of Sulfobutyl Ether Cyclodextrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobutyl ether β-cyclodextrins (SBE-β-CDs) are chemically modified cyclic oligosaccharides widely utilized in the pharmaceutical industry as solubilizing and stabilizing agents for poorly water-soluble drugs. The defining characteristic of a specific SBE-β-CD product is its average degree of substitution (DS), which dictates the average number of this compound groups per cyclodextrin (B1172386) molecule. This technical guide provides an in-depth exploration of how the degree of substitution critically influences the physicochemical properties, drug complexation behavior, and biological safety of SBE-β-CDs, offering a comprehensive resource for formulation scientists and drug development professionals.

Physicochemical Properties

The degree of substitution has a profound impact on the fundamental physicochemical properties of SBE-β-CDs, including their aqueous solubility and hemolytic activity.

Aqueous Solubility

The introduction of ionizable this compound groups dramatically increases the aqueous solubility of the parent β-cyclodextrin. Generally, a higher degree of substitution leads to a greater enhancement in the intrinsic solubility of the cyclodextrin itself.

Hemolytic Activity

A critical safety consideration for parenteral formulations is the hemolytic potential of excipients. The degree of substitution of SBE-β-CDs has been shown to directly correlate with their hemolytic activity. Higher degrees of substitution lead to a significant reduction in hemolysis. This is attributed to the increased hydrophilicity and steric hindrance provided by the this compound chains, which reduces the interaction of the cyclodextrin with erythrocyte membranes.

Table 1: Effect of Degree of Substitution on Hemolytic Activity of SBE-β-CDs

| SBE-β-CD Derivative | Average Degree of Substitution (DS) | Relative Hemolytic Activity |

| SBE1-β-CD | ~1 | High |

| SBE4-β-CD | ~4 | Moderate |

| SBE7-β-CD | ~7 | Low (Negligible) |

This table provides a qualitative comparison based on available literature. The order of hemolytic activity is consistently reported as SBE7-β-CD < SBE4-β-CD << SBE1-β-CD << β-CD.[1][2]

Drug Complexation and Formulation Performance